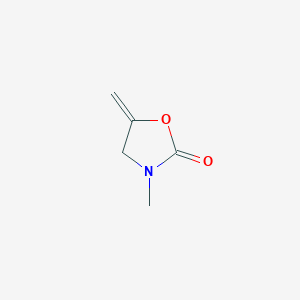
2-Hexadec-7-enylicos-11-enyl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadec-7-enylicos-11-enyl octadecanoate is a complex organic compound known for its unique structure and properties It is a long-chain ester that features both hexadec-7-enyl and eicos-11-enyl groups attached to an octadecanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadec-7-enylicos-11-enyl octadecanoate typically involves esterification reactions. One common method is the reaction between hexadec-7-enyl alcohol and eicos-11-enyl alcohol with octadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reactants and advanced purification techniques such as distillation and chromatography ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexadec-7-enylicos-11-enyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the hexadec-7-enyl and eicos-11-enyl groups can be oxidized to form epoxides or diols.
Reduction: The ester functional group can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Hexadec-7-enylicos-11-enyl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in cell membrane structure and function due to its long-chain fatty acid components.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a lubricant additive.
Wirkmechanismus
The mechanism of action of 2-Hexadec-7-enylicos-11-enyl octadecanoate involves its interaction with biological membranes and enzymes. The long-chain fatty acid components can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ester functional group can be hydrolyzed by esterases, releasing the corresponding alcohols and acids, which may have biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexadec-7-enyl octadecanoate
- Eicos-11-enyl octadecanoate
- Hexadec-7-enyl eicosanoate
Uniqueness
2-Hexadec-7-enylicos-11-enyl octadecanoate is unique due to the presence of both hexadec-7-enyl and eicos-11-enyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar esters.
Eigenschaften
CAS-Nummer |
115365-43-0 |
|---|---|
Molekularformel |
C54H104O2 |
Molekulargewicht |
785.4 g/mol |
IUPAC-Name |
2-hexadec-7-enylicos-11-enyl octadecanoate |
InChI |
InChI=1S/C54H104O2/c1-4-7-10-13-16-19-22-25-28-30-32-35-38-41-44-47-50-53(49-46-43-40-37-34-31-27-24-21-18-15-12-9-6-3)52-56-54(55)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h25,27-28,31,53H,4-24,26,29-30,32-52H2,1-3H3 |
InChI-Schlüssel |
UMXQQDQSXLCIOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCC=CCCCCCCCC)CCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


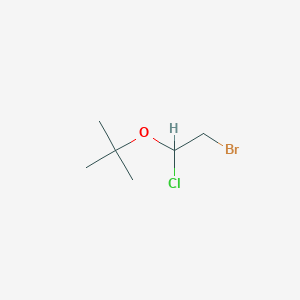

![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
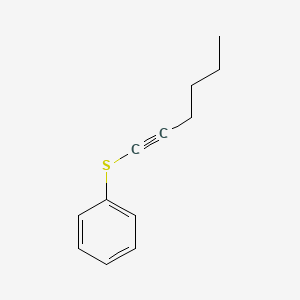
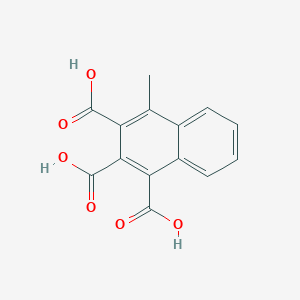
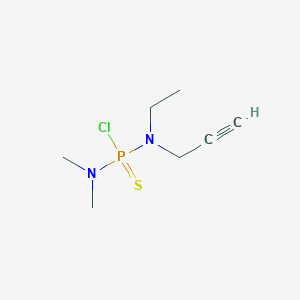
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
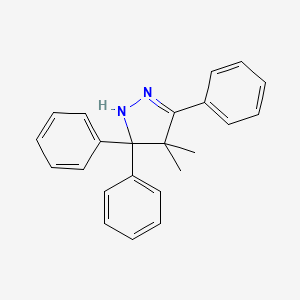
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
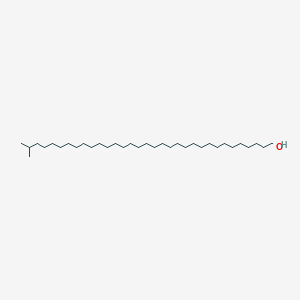
![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)
